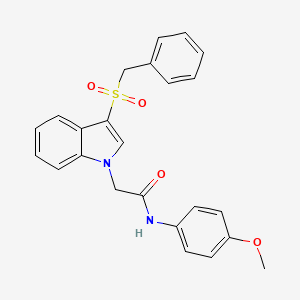![molecular formula C18H17ClN4O4 B14976249 N-(3-chloro-4-methylphenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B14976249.png)
N-(3-chloro-4-methylphenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-CHLORO-4-METHYLPHENYL)-2-{5-METHOXY-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[2,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-4-METHYLPHENYL)-2-{5-METHOXY-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrido[2,3-d]pyrimidine core. This core can be synthesized through a series of condensation reactions involving appropriate precursors such as 2-aminopyridine and various aldehydes or ketones. The final step involves the acylation of the pyrido[2,3-d]pyrimidine derivative with 3-chloro-4-methylphenyl acetic acid under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-CHLORO-4-METHYLPHENYL)-2-{5-METHOXY-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution of the chloro group could yield various substituted derivatives .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit specific enzymes
Mecanismo De Acción
The mechanism of action of N-(3-CHLORO-4-METHYLPHENYL)-2-{5-METHOXY-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain protein kinases by binding to their active sites, thereby blocking their catalytic activity and affecting cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-CHLORO-2-METHYLPHENYL)-2-{[3-(4-CHLOROPHENYL)-4-OXO-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE .
- N-(3-CHLORO-2-METHYLPHENYL)-2-{[3-(4-METHYLPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO 1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE .
Uniqueness
N-(3-CHLORO-4-METHYLPHENYL)-2-{5-METHOXY-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE is unique due to its specific substitution pattern and the presence of both methoxy and chloro groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds .
Propiedades
Fórmula molecular |
C18H17ClN4O4 |
|---|---|
Peso molecular |
388.8 g/mol |
Nombre IUPAC |
N-(3-chloro-4-methylphenyl)-2-(5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C18H17ClN4O4/c1-10-4-5-11(8-12(10)19)21-14(24)9-23-17(25)15-13(27-3)6-7-20-16(15)22(2)18(23)26/h4-8H,9H2,1-3H3,(H,21,24) |
Clave InChI |
JMFIZQYFIVJAHM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=C(C=CN=C3N(C2=O)C)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-butyl-3-(3-chlorophenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B14976167.png)
![2-[(5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B14976169.png)
![2-(furan-2-ylmethyl)-3-[2-(4-methylphenyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14976172.png)
![N-(3-methoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B14976180.png)
![Ethyl 7-(2,3-dimethoxyphenyl)-5-(trifluoromethyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14976187.png)
![ethyl 5-amino-1-[3-(4-chlorophenyl)-2-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate](/img/structure/B14976197.png)
![2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-[(2-chlorophenyl)methoxy]phenol](/img/structure/B14976212.png)


![N-(2-Methoxy-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-3-(2-methylpropoxy)benzamide](/img/structure/B14976223.png)
![N-(5-Ethyl-1,3,4-thiadiazol-2-YL)-2-{[6-(pyridin-4-YL)pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B14976229.png)
![3-isobutoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B14976236.png)
![(3-methoxyphenyl)[5-(4-methylphenyl)-7-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]methanone](/img/structure/B14976254.png)
![2-(3-benzyl-8-methoxy-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B14976260.png)
